4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorophenyl group, a pyridine ring, and a pyrrolone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrolone Core: This step often involves the cyclization of a suitable precursor, such as a diketone or an amino acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring is typically added through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to its analogs, the fluorophenyl derivative may exhibit distinct properties due to the electronegativity and size of the fluorine atom. This can influence its reactivity, binding interactions, and overall stability, making it a unique compound for various applications.
Properties
Molecular Formula |
C19H17FN2O4 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17FN2O4/c20-13-7-5-12(6-8-13)17(24)15-16(14-4-1-2-9-21-14)22(10-3-11-23)19(26)18(15)25/h1-2,4-9,16,23-24H,3,10-11H2/b17-15- |
InChI Key |
OPHGXMUGNCLVMF-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCO |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCO |
Origin of Product |
United States |
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